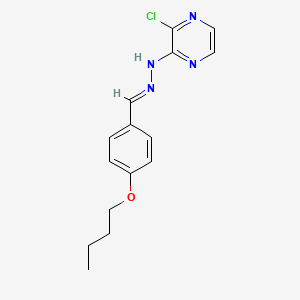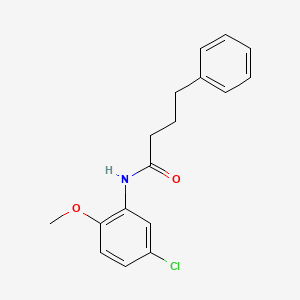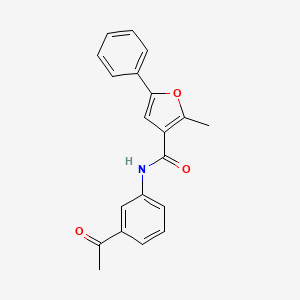![molecular formula C18H20ClNO4 B5693665 N-(3-chloro-4-methylphenyl)-2-[2-ethoxy-4-(hydroxymethyl)phenoxy]acetamide](/img/structure/B5693665.png)
N-(3-chloro-4-methylphenyl)-2-[2-ethoxy-4-(hydroxymethyl)phenoxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methylphenyl)-2-[2-ethoxy-4-(hydroxymethyl)phenoxy]acetamide, also known as CEM-102, is a novel antibiotic agent that has garnered interest in recent years due to its potential as a treatment for bacterial infections. CEM-102 belongs to the pleuromutilin class of antibiotics, which are known for their ability to inhibit bacterial protein synthesis.
作用機序
N-(3-chloro-4-methylphenyl)-2-[2-ethoxy-4-(hydroxymethyl)phenoxy]acetamide works by inhibiting bacterial protein synthesis, specifically by binding to the peptidyl transferase center of the 50S ribosomal subunit. This results in the inhibition of peptide bond formation and ultimately leads to bacterial cell death.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo, with no significant adverse effects observed in animal studies. In addition, this compound has been shown to have good pharmacokinetic properties, with a half-life of approximately 2-3 hours in rats.
実験室実験の利点と制限
One of the major advantages of N-(3-chloro-4-methylphenyl)-2-[2-ethoxy-4-(hydroxymethyl)phenoxy]acetamide is its broad-spectrum activity against a range of bacterial infections, including MRSA. In addition, this compound has been shown to have minimal toxicity and good pharmacokinetic properties, making it a promising candidate for further development as an antibiotic agent. However, one limitation of this compound is its relatively low yield in the synthesis process, which may limit its availability for use in lab experiments.
将来の方向性
There are several potential future directions for research on N-(3-chloro-4-methylphenyl)-2-[2-ethoxy-4-(hydroxymethyl)phenoxy]acetamide. One area of interest is the development of more efficient synthesis methods to increase the yield of this compound. In addition, further studies are needed to investigate the efficacy of this compound against other bacterial infections, as well as its potential use in combination with other antibiotics. Finally, research on the mechanism of action of this compound may provide insights into the development of new antibiotics with similar modes of action.
合成法
The synthesis of N-(3-chloro-4-methylphenyl)-2-[2-ethoxy-4-(hydroxymethyl)phenoxy]acetamide involves a multistep process that begins with the reaction of 3-chloro-4-methylphenylamine with ethyl 2-bromoacetate to form N-(3-chloro-4-methylphenyl)-2-ethoxyacetamide. This intermediate is then reacted with 4-(hydroxymethyl)-2-ethoxyphenol in the presence of a base to form this compound. The overall yield of this synthesis method is approximately 20%.
科学的研究の応用
N-(3-chloro-4-methylphenyl)-2-[2-ethoxy-4-(hydroxymethyl)phenoxy]acetamide has been the subject of numerous scientific studies, with researchers investigating its efficacy against a range of bacterial infections. In particular, this compound has shown promise as a treatment for methicillin-resistant Staphylococcus aureus (MRSA) infections, which are notoriously difficult to treat due to their resistance to many commonly used antibiotics. In one study, this compound was found to be effective against a range of MRSA strains, with minimum inhibitory concentrations (MICs) ranging from 0.03 to 0.125 μg/mL.
特性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[2-ethoxy-4-(hydroxymethyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4/c1-3-23-17-8-13(10-21)5-7-16(17)24-11-18(22)20-14-6-4-12(2)15(19)9-14/h4-9,21H,3,10-11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBUJOHZHJFNND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CO)OCC(=O)NC2=CC(=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-N-({4-[(trifluoroacetyl)amino]phenyl}sulfonyl)propanamide](/img/structure/B5693612.png)
![4-[4-(dimethylamino)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5693616.png)
![1-[(3-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B5693623.png)
![N-allyl-4-fluoro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5693625.png)



![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-chlorobenzohydrazide](/img/structure/B5693650.png)
![5-{[(2-methoxyphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5693656.png)
![3,4-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide](/img/structure/B5693670.png)

![N-(4-fluorophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5693673.png)
![3-(2-furyl)-N-[4-(isobutyrylamino)phenyl]acrylamide](/img/structure/B5693680.png)